4-Benzylphenylacetonitrile
Overview
Description
4-Benzylphenylacetonitrile is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Chemotherapeutic Potential : Derivatives of benzylphenylacetonitrile, such as 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have shown potent cytotoxic activity against colorectal cancer cell lines, indicating potential as chemotherapeutic agents. The compounds induced apoptosis and cell cycle arrest, with significant modulation of pro- and anti-apoptotic genes (Ahagh et al., 2019).
Electrochromic Materials : A monomer synthesized from reactions involving benzylphenylacetonitrile derivatives has been electrochemically polymerized to develop homopolymers and copolymers with multichromic properties. These materials exhibit color changes under different electric potentials, useful in electrochromic devices (Yildiz et al., 2008).
Green Chemistry and Catalyst Development
Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, starting from compounds including benzylphenylacetonitrile, emphasizes the efficiency and eco-friendliness of this method. It presents a reduction in reaction times and solvent use (Karati et al., 2022).
Surface Modification : The grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, using compounds such as benzylphenylacetonitrile, has been explored for surface modification applications. This process results in the formation of multilayer coatings without the need for external electrochemical input (Adenier et al., 2005).
Photoinitiation and Polymerization
- Photopolymerization Initiators : Amino-m-terphenyl derivatives, related to benzylphenylacetonitrile chemistry, have been investigated as photosensitizers for iodonium salt in photopolymerization processes. These compounds enable polymerization under UV-A and visible light, offering a versatile approach for initiating different types of polymerization reactions (Hola et al., 2020).
Properties
IUPAC Name |
2-(4-benzylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDBGKQDKFAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344514 | |
Record name | 4-Benzylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101096-72-4 | |
Record name | 4-Benzylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101096-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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